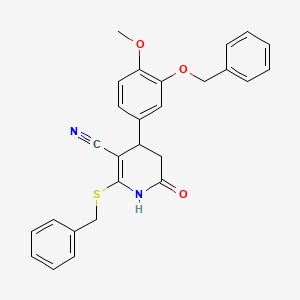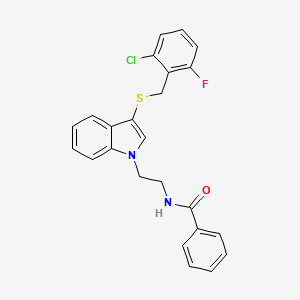
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information about the structure of “this compound”, it’s difficult to provide an accurate analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, due to its complex structure, is a compound of interest in various scientific research domains. Its synthesis and characterization form the basis for exploring its applications. Sapari et al. (2014) reported on the synthesis, characterization, and antibacterial studies of a similar compound, highlighting the process of characterization through elementary analysis CHNS, IR, 1H NMR, and 13C NMR spectroscopies, which are crucial for understanding the compound’s structure and potential applications Sapari et al., 2014.
Anticancer Activity
Research into novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, as described by Vallri et al. (2020), involves the synthesis and evaluation of these compounds for their cytotoxic activities against cancer cell lines. Such studies indicate the potential application of this compound in cancer research, especially given that certain derivatives possess potent activity against cervical and breast cancer cell lines Vallri et al., 2020.
Neuroleptic Agents
The preparation and potential of fluorobenzamides, including derivatives similar to this compound, as neuroleptic agents were explored by Hatano et al. (1991). This research showcases the synthesis of [18F]fluororinated analogs of benzamide neuroleptics, emphasizing the role of such compounds in the development of new therapeutic agents targeting the central nervous system Hatano, Ido, & Iwata, 1991.
Antimicrobial Properties
The antimicrobial properties of benzamide derivatives, including structures akin to this compound, have been a subject of study. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom and evaluated their antimicrobial efficacy, revealing potential applications in combating bacterial and fungal infections Desai, Rajpara, & Joshi, 2013.
Mecanismo De Acción
Target of Action
The primary targets of N-[2-(3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide are currently unknown. This compound contains an indole nucleus, which is a common structural motif in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . This property could potentially facilitate the interaction of the compound with its targets.
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the broad spectrum of biological activities associated with indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2OS/c25-20-10-6-11-21(26)19(20)16-30-23-15-28(22-12-5-4-9-18(22)23)14-13-27-24(29)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGUWJMFMCKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-phenoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2859542.png)
![N-(benzo[d]thiazol-6-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2859548.png)
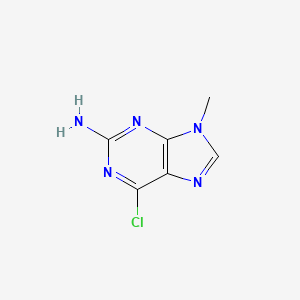


![2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2859553.png)
![2-Indol-1-yl-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2859556.png)
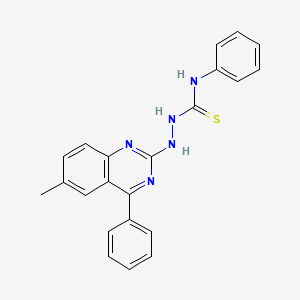
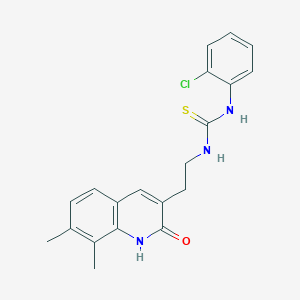
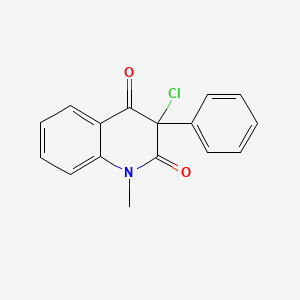
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(p-tolyl)urea](/img/structure/B2859560.png)
![N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2859561.png)

